![molecular formula C5H2Cl2IN B1389281 2,5-Dichloro-3-iodopyridine CAS No. 942206-23-7](/img/structure/B1389281.png)
2,5-Dichloro-3-iodopyridine
Overview
Description
“2,5-Dichloro-3-iodopyridine” is a chemical compound with the empirical formula C5H2Cl2IN . It is used in research and has a molecular weight of 273.89 .
Molecular Structure Analysis
The molecular structure of “2,5-Dichloro-3-iodopyridine” consists of a pyridine ring with two chlorine atoms and one iodine atom attached . The average mass is 273.887 Da and the monoisotopic mass is 272.860901 Da .Scientific Research Applications
Selective Functionalization and Synthesis
2,5-Dichloro-3-iodopyridine has diverse applications in selective functionalization and synthesis. It can undergo deprotonation at specific positions, enabling site-selective functionalization. This property is utilized to create intermediates for various synthetic routes, demonstrating its importance in medicinal chemistry and organic synthesis. For example, upon treatment with lithium diisopropylamide, 2,5-dichloro-3-iodopyridine can form lithiated intermediates, which are instrumental in the synthesis of various organic compounds (Marzi, Bigi, & Schlosser, 2001).
Halogen Dance Reactions
2,5-Dichloro-3-iodopyridine is also involved in halogen dance reactions. These reactions are crucial for the synthesis of pentasubstituted pyridines with desired functionalities for further chemical manipulations. Such reactions enhance the utility of 2,5-Dichloro-3-iodopyridine in creating complex organic molecules (Wu, Porter, Frennesson, & Saulnier, 2022).
Halogen Bonding in Coordination Polymers
In the field of materials science, 2,5-Dichloro-3-iodopyridine is significant for its role in forming halogen bonds within coordination polymers. These polymers have applications in designing new materials with specific properties. The halogen bonds involving 2,5-dichloro-3-iodopyridine aid in forming 3D supramolecular networks, which are important in materials engineering and nanotechnology (von Essen, Rissanen, & Puttreddy, 2019).
Mechanism of Action
Target of Action
It’s known that halogenated heterocycles like 2,5-dichloro-3-iodopyridine are often used in medicinal chemistry due to their ability to form halogen bonds with biological targets, enhancing the potency and selectivity of drug molecules .
Mode of Action
It’s known that halogenated pyridines can interact with biological targets through halogen bonding, influencing the biological activity of the compound .
Biochemical Pathways
Halogenated pyridines are often involved in various biochemical reactions due to their reactivity and ability to form halogen bonds .
Pharmacokinetics
It’s known that the presence of halogens in drug molecules can influence their pharmacokinetic properties, potentially enhancing their absorption and distribution .
Result of Action
Halogenated pyridines can influence the activity of various biological targets through halogen bonding, potentially leading to various cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the reactivity and stability of halogenated pyridines .
Safety and Hazards
properties
IUPAC Name |
2,5-dichloro-3-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVNSDZZIATDSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654787 | |
Record name | 2,5-Dichloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-iodopyridine | |
CAS RN |
942206-23-7 | |
Record name | 2,5-Dichloro-3-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942206-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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